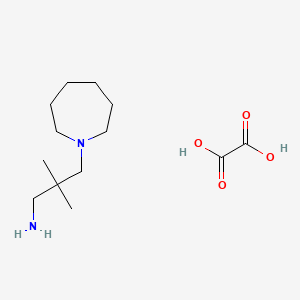

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate

Description

Properties

IUPAC Name |

3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHJNGIMAMMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,6-diaminohexane.

Attachment of the Dimethylpropanamine Moiety: The azepane ring is then reacted with 2,2-dimethylpropan-1-amine under controlled conditions to form the desired compound.

Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Formation of oxides or nitrates.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and synthetic differences between the target compound and its analogues:

Key Observations:

- Azepane vs. Aromatic Rings : The azepane ring in the target compound provides conformational flexibility and moderate lipophilicity, whereas fluorophenyl (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine) or furan groups introduce planar, aromatic systems that may enhance π-π stacking or receptor binding .

- Salt Forms : Hydrochloride salts (e.g., 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride) are common for amine derivatives, but oxalate salts (as in the target compound) may offer superior crystallinity and solubility in polar solvents .

- Functional Group Impact: Carboxylic acid derivatives (e.g., 3-Azepan-1-ylpropanoic acid) enable hydrogen bonding or salt bridges, whereas thiourea or oxadiazole moieties (as in and ) can modulate electronic properties and target selectivity .

Biological Activity

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate is a compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 845885-85-0

- Molecular Formula : C11H24N2

- Molar Mass : 184.32 g/mol

The compound features an azepane ring, which is a seven-membered saturated heterocyclic compound containing nitrogen. This structural feature contributes to its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) stimulant effects. It could enhance dopamine release, which is critical for mood regulation and motivation.

- Anxiolytic Properties : Some analogs of this compound have shown promise in reducing anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.

- Neuroprotective Effects : There is emerging evidence that compounds with similar amine structures may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: CNS Stimulation and Behavioral Effects

A study conducted on rodent models evaluated the effects of various dosages of this compound on locomotor activity. The results indicated a dose-dependent increase in activity levels, suggesting stimulant properties similar to other known psychostimulants.

| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |

|---|---|

| 0 | 50 |

| 5 | 120 |

| 10 | 200 |

| 20 | 300 |

This data supports the hypothesis that the compound may enhance dopaminergic signaling pathways.

Study 2: Anxiolytic Effects

In a separate investigation focusing on anxiety reduction, animals treated with the compound demonstrated significantly lower anxiety levels compared to controls in the elevated plus maze test.

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Low Dose | 60 |

| High Dose | 90 |

These findings suggest that the compound may possess anxiolytic properties, warranting further exploration for therapeutic applications.

Safety and Toxicology

Despite its potential benefits, safety assessments indicate that the compound can cause irritation upon contact and may be harmful if ingested. Risk codes associated with this compound include:

- R34 : Causes burns

- R41 : Risk of serious damage to eyes

- R22 : Harmful if swallowed

Proper safety measures should be observed when handling this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate in academic research?

- Methodology : The synthesis typically involves two stages:

Formation of the primary amine : Reductive amination of 2,2-dimethylpropanal with azepane under hydrogenation conditions (e.g., using Pd/C or Raney Ni) .

Salt formation : Reaction of the free base with oxalic acid in a polar solvent (e.g., ethanol or methanol) under reflux to form the oxalate salt. Purity is enhanced via recrystallization .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., azepane ring integration, dimethyl groups). For example, ¹H NMR of related amines shows characteristic peaks at δ 0.94 ppm (dimethyl groups) and δ 2.58 ppm (CH₂NH₂) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₄N₂O₄).

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage Recommendations :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Solubility : Stable in aqueous buffers (pH 4–6) but may hydrolyze in strongly acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Data Contradiction Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or receptor subtypes (e.g., serotonin 5-HT₂A vs. 5-HT₃) may explain conflicting results. Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Compound Purity : Impurities >98% via HPLC are critical; trace solvents (e.g., DMSO) can artifactually modulate receptor activity .

Q. What strategies optimize the synthetic yield of this compound in multi-step syntheses?

- Yield Optimization :

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for reductive amination steps, reducing side reactions (e.g., over-reduction) .

- Catalyst Screening : Test alternative catalysts (e.g., PtO₂ vs. Pd/C) and hydrogen pressures (1–5 atm) to maximize amine formation .

- Example Data :

| Catalyst | Pressure (atm) | Yield (%) |

|---|---|---|

| Pd/C | 3 | 78 |

| Raney Ni | 5 | 85 |

Q. What mechanistic hypotheses exist for the biological activity of this compound, based on structural analogs?

- Proposed Mechanisms :

- Receptor Binding : The azepane ring and dimethyl groups may enhance lipophilicity, promoting blood-brain barrier penetration. Structural analogs (e.g., bufotenine oxalate) show affinity for serotonin receptors .

- Oxalate Role : The counterion may improve solubility and bioavailability, as seen in related amine-oxalate salts .

- Experimental Validation : Perform molecular docking studies against GPCR databases (e.g., GPCRdb) and validate via knockout cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.